4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide
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Overview
Description
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is a complex organic compound that features a combination of oxadiazole and tetrazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tetrazole Moiety: This step often involves the reaction of an azide with a nitrile or other suitable precursor under thermal or catalytic conditions.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and tetrazole intermediates through a suitable linker, such as a butanamide chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and tetrazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Known for its antiviral activity.
1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE: Used in biological research for its antibacterial and antifungal properties.
Uniqueness
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)BUTANAMIDE is unique due to its combination of oxadiazole and tetrazole moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12ClN7O2 |
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Molecular Weight |
333.73 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)butanamide |
InChI |
InChI=1S/C13H12ClN7O2/c14-9-6-4-8(5-7-9)12-16-11(23-19-12)3-1-2-10(22)15-13-17-20-21-18-13/h4-7H,1-3H2,(H2,15,17,18,20,21,22) |
InChI Key |
BDZPAOFKSOVPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NNN=N3)Cl |
Origin of Product |
United States |
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